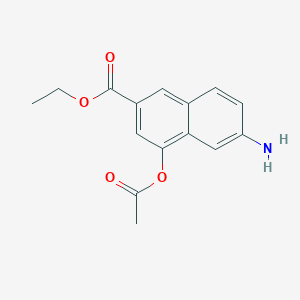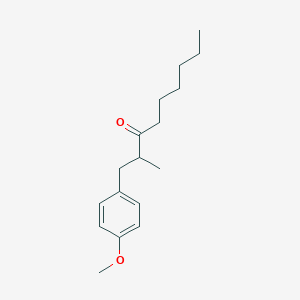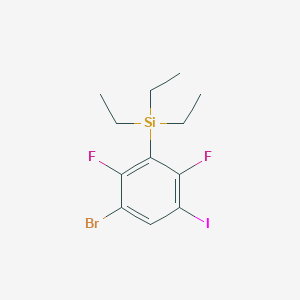
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- is a specialized organosilicon compound. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the triethylsilane group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, fluorine, and iodine sources. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to handle the reactive halogen elements.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and electronic components due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, modulating its activity in various pathways. The triethylsilane group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
- Silane, (3-chloro-2,6-difluoro-5-iodophenyl)triethyl-
- Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
Uniqueness
Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- is unique due to its specific arrangement of halogen atoms on the phenyl ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and high reactivity.
Propiedades
Número CAS |
651027-10-0 |
|---|---|
Fórmula molecular |
C12H16BrF2ISi |
Peso molecular |
433.15 g/mol |
Nombre IUPAC |
(3-bromo-2,6-difluoro-5-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-10(14)8(13)7-9(16)11(12)15/h7H,4-6H2,1-3H3 |
Clave InChI |
UEGDQILRPSWQFL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)I)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,4-dimethoxyphenyl)-3-methyl-](/img/structure/B12590911.png)


![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
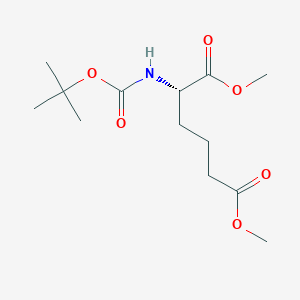

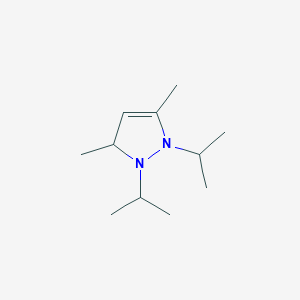
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
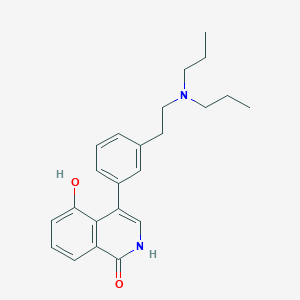
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
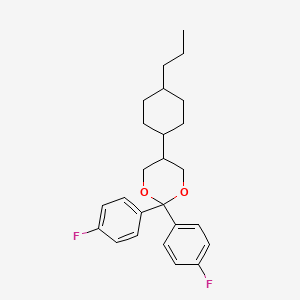
![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
